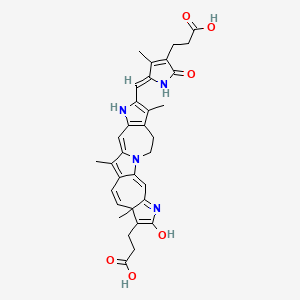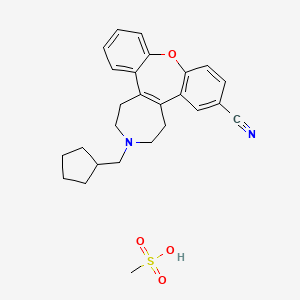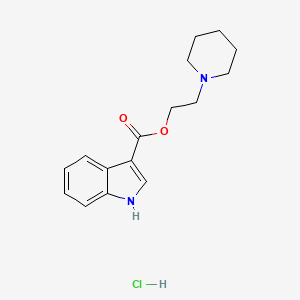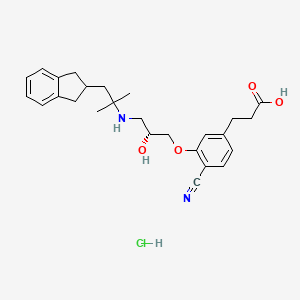
Selitrectinib
Übersicht
Beschreibung
Selitrectinib ist ein vielversprechender oraler Inhibitor der Tropomyosin-Rezeptorkinase, der sich derzeit in klinischen Phase-I/II-Studien zur Behandlung von histologisch nicht klassifizierbaren Krebsarten befindet, die positiv auf Tropomyosin-Rezeptorkinase-Fusionen reagieren . Es wurde entwickelt, um die Resistenz zu überwinden, die durch erworbene Mutationen in der Kinasedomäne vermittelt wird, die sich häufig bei der Anwendung von Tropomyosin-Rezeptorkinase-Inhibitoren der ersten Generation entwickeln .
Wissenschaftliche Forschungsanwendungen
Selitrectinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Tropomyosin-Rezeptorkinase-Inhibitoren zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Tropomyosin-Rezeptorkinase-Fusionen in verschiedenen biologischen Prozessen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität der Tropomyosin-Rezeptorkinase hemmt, die an Zellwachstum und -überleben beteiligt ist. Die Verbindung bindet an die Kinasedomäne des Rezeptors und verhindert dessen Aktivierung und die anschließenden Signalwege . Diese Hemmung führt zur Unterdrückung des Tumorwachstums und der -proliferation .
Wirkmechanismus
Target of Action
Selitrectinib, also known as LOXO-195, is a potent inhibitor that specifically targets and binds to Tropomyosin receptor kinases (TRKs), including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3) . These TRKs are encoded by the NTRK1, NTRK2, and NTRK3 genes .
Mode of Action
This compound interacts with its targets by binding to TRKs, thereby preventing neurotrophin-TRK interaction and TRK activation . This interaction leads to both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the aberrant TRK kinase activity driven by oncogenic translocations involving the NTRK genes . These translocations produce fusions linking the kinase domain to the transcriptional regulatory elements and upstream coding regions of a variety of genes . The fusions lead to aberrant TRK kinase activity, driving oncogenesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex play a significant role in this compound’s pharmacokinetics . These factors substantially restrict this compound’s brain accumulation and oral availability .
Result of Action
The result of this compound’s action is the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins . This leads to a reduction in tumor size and potentially a halt in tumor progression .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of certain proteins and enzymes in the body. For instance, the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex can affect the bioavailability and distribution of this compound . Pharmacological inhibition of these factors can reverse the restrictions they impose on this compound’s brain accumulation and oral availability .
Safety and Hazards
Selitrectinib brain accumulation and oral availability are substantially restricted by ABCB1 and ABCG2, and this can be reversed by pharmacological inhibition . Moreover, oral availability of this compound is limited by CYP3A activity . The safety data sheet suggests avoiding contact with skin and eyes, and in case of contact, rinse immediately with plenty of water and seek medical advice .
Zukünftige Richtungen
Selitrectinib is currently in phase I/II clinical trials for the treatment of histology-agnostic cancers positive for TRK fusions . It has been developed in parallel with clinical trials to prepare for the emergence of resistance to larotrectinib . Improving CNS permeability is a focus for further optimization .
Biochemische Analyse
Biochemical Properties
Selitrectinib interacts with TRK fusion proteins, which are sensitive to TRK inhibitors . It has shown highly potent and selective activity against all NTRK resistance mutations in structure modeling, enzyme assays, cell line assays, and studies in animal models . This compound is markedly transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 .
Cellular Effects
This compound has demonstrated potent inhibition of cell proliferation in TRK fusion-containing cellular models . It has also shown dramatic reduction in fluorodeoxyglucose uptake within the tumor .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically TRK fusion proteins . It has been observed that differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect the potency and mutant selectivity of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, isolated progression was observed at high drug doses, and the tumor continued to grow slowly . The relative tissue distribution of this compound remained unaltered .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For example, this compound caused tumor regression in LMNA–NTRK1 xenograft models harboring various mutations .
Metabolic Pathways
This compound is involved in metabolic pathways that include the multidrug efflux transporters ABCB1 and ABCG2, and the drug-metabolizing CYP3A enzyme complex . These enzymes and cofactors interact with this compound and affect its metabolic flux.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is substantially transported by mouse Abcg2 and human ABCB1, and modestly by human ABCG2 . The transport and distribution of this compound are substantially restricted by ABCB1 and ABCG2 .
Vorbereitungsmethoden
Selitrectinib wird durch eine Reihe von chemischen Reaktionen synthetisiert, die bestimmte Reagenzien und Bedingungen umfassenDie genaue Syntheseroute und die industriellen Produktionsmethoden sind proprietär und werden nicht im Detail öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
Selitrectinib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Selitrectinib wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Larotrectinib: Ein Tropomyosin-Rezeptorkinase-Inhibitor der ersten Generation, der wirksam ist, aber häufig zu Resistenz führt.
Entrectinib: Ein weiterer Inhibitor der ersten Generation mit ähnlichen Einschränkungen.
Repotrectinib: Ein Inhibitor der nächsten Generation, der entwickelt wurde, um Resistenzmutationen zu überwinden, ähnlich wie this compound.
Zurletrectinib: Ein weiterer Inhibitor der nächsten Generation mit starker intrakranieller Aktivität gegen Tropomyosin-Rezeptorkinase-Fusions-positive Tumoren.
This compound ist einzigartig in seiner Fähigkeit, die Resistenz zu überwinden, die durch erworbene Mutationen in der Kinasedomäne vermittelt wird, was es zu einer wertvollen Ergänzung des Arsenals von Tropomyosin-Rezeptorkinase-Inhibitoren macht .
Eigenschaften
IUPAC Name |
(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBIHOVSAMBXIB-SJKOYZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097002-61-2 | |
| Record name | Selitrectinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selitrectinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SELITRECTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

